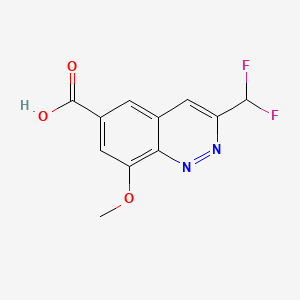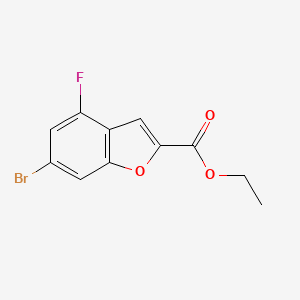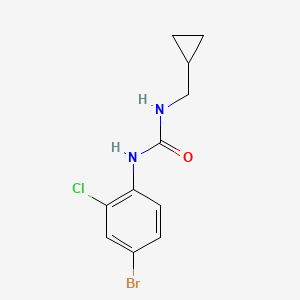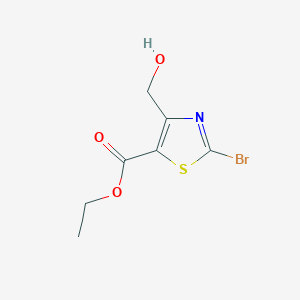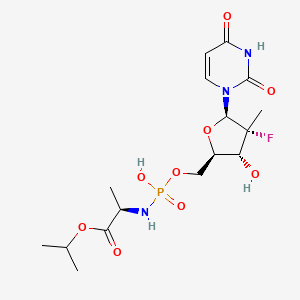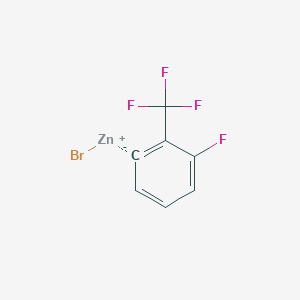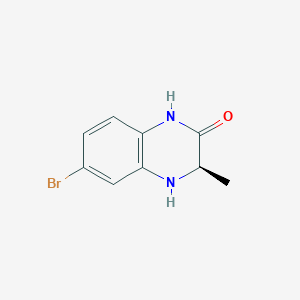
2-Fluoro-4-(1-hydroxyethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-(1-hydroxyethyl)phenol is an organic compound with the molecular formula C8H9FO2 It is a substituted phenol, characterized by the presence of a fluorine atom at the second position and a hydroxyethyl group at the fourth position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Fluoro-4-(1-hydroxyethyl)phenol involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild and green conditions . The reaction is scalable and can be performed at room temperature with a short reaction time.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the selection of appropriate catalysts and reagents is crucial for large-scale production.
化学反応の分析
Types of Reactions
2-Fluoro-4-(1-hydroxyethyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenols with various functional groups.
科学的研究の応用
2-Fluoro-4-(1-hydroxyethyl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-Fluoro-4-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological processes.
類似化合物との比較
Similar Compounds
4-Fluoro-2-(1-hydroxyethyl)phenol: Similar structure but with different substitution pattern.
2-Fluoro-4-(hydroxymethyl)phenol: Similar structure with a hydroxymethyl group instead of a hydroxyethyl group.
4-(2-Hydroxyethyl)phenol: Lacks the fluorine atom, making it less reactive.
Uniqueness
2-Fluoro-4-(1-hydroxyethyl)phenol is unique due to the presence of both the fluorine atom and the hydroxyethyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the hydroxyethyl group allows for versatile chemical modifications.
特性
分子式 |
C8H9FO2 |
|---|---|
分子量 |
156.15 g/mol |
IUPAC名 |
2-fluoro-4-(1-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H9FO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,10-11H,1H3 |
InChIキー |
HXGFGGQHVBUIFM-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=C(C=C1)O)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


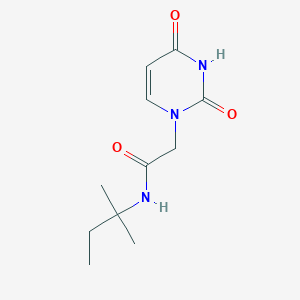
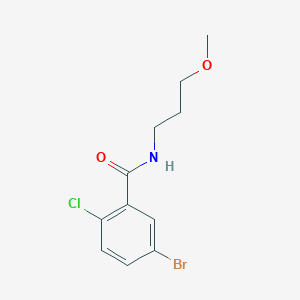
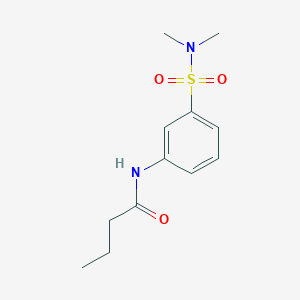
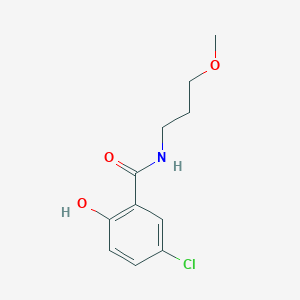
![9-(3-ethylphenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14900061.png)
![tert-Butyl 2-thia-3,7-diazaspiro[4.4]nonane-7-carboxylate 2,2-dioxide](/img/structure/B14900069.png)
